molecular formula C12H15FN2O5S B2519798 3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine CAS No. 2418708-42-4

3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine

Cat. No. B2519798
M. Wt: 318.32
InChI Key: GMLRNTBZKBNPOV-UHFFFAOYSA-N
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Description

3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine is a pyridine-based compound that has garnered attention in the scientific community due to its potential applications in research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in lab experiments. In

Mechanism Of Action

The mechanism of action of 3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine is not well-understood. However, studies have suggested that it may act as a nucleophile and react with various electrophilic species.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine. However, studies have suggested that it may have potential as a tool for studying protein-protein interactions and may have applications in the development of fluorescent probes for imaging cellular processes.

Advantages And Limitations For Lab Experiments

One potential advantage of using 3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine in lab experiments is its potential as a tool for studying protein-protein interactions. Additionally, its use in the synthesis of fluorescent probes for imaging cellular processes may provide a useful tool for researchers. However, limitations include its limited availability and the lack of information on its mechanism of action and potential side effects.

Future Directions

For research related to 3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine may include further investigation of its mechanism of action and potential applications in the development of fluorescent probes for imaging cellular processes. Additionally, its potential as a tool for studying protein-protein interactions may warrant further exploration. Further research may also focus on developing improved synthesis methods for this compound and exploring its potential limitations and side effects.

Synthesis Methods

The synthesis of 3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine has been described in a few studies. One method involves the reaction of 5-aminopyridine-3-sulfonic acid with 2-methyloxan-4-yl isocyanate in the presence of a base such as triethylamine. The resulting product is then treated with sulfur trioxide and triethylamine to yield the final compound.

Scientific Research Applications

3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine has been studied for its potential applications in various scientific research fields. One study investigated its use as a reagent for the synthesis of pyridine-based compounds with potential biological activity. Another study explored its use in the synthesis of fluorescent probes for imaging cellular processes. Additionally, this compound has been studied for its potential as a tool for studying protein-protein interactions.

properties

IUPAC Name

3-fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O5S/c1-8-4-10(2-3-19-8)15-12(16)9-5-11(7-14-6-9)20-21(13,17)18/h5-8,10H,2-4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLRNTBZKBNPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)NC(=O)C2=CC(=CN=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine

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